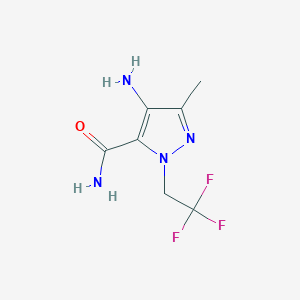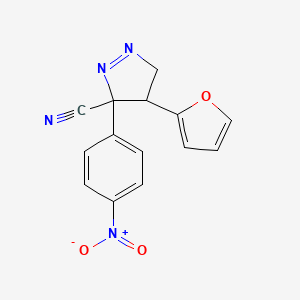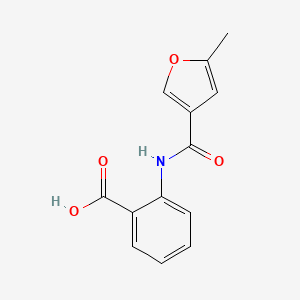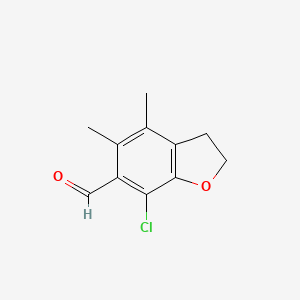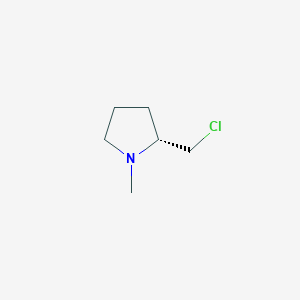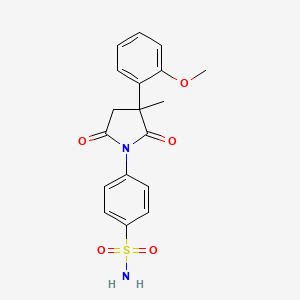
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a dioxopyrrolidinyl group attached to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions One common method involves the initial formation of the dioxopyrrolidinyl intermediate, followed by its coupling with the methoxyphenyl group under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxyl derivatives.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65116-69-0 |
|---|---|
Molekularformel |
C18H18N2O5S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-[3-(2-methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O5S/c1-18(14-5-3-4-6-15(14)25-2)11-16(21)20(17(18)22)12-7-9-13(10-8-12)26(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24) |
InChI-Schlüssel |
IOJMOGHTPWVJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


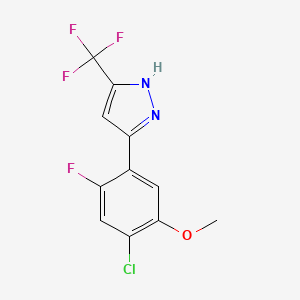
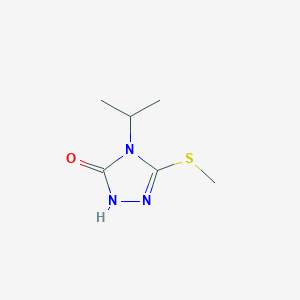


![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
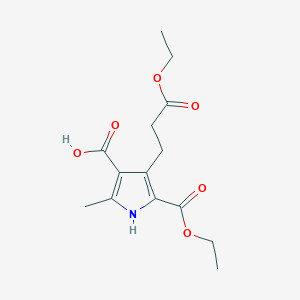
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
